molecular formula C12H16FNO B13630771 2-(3-Fluoro-5-methoxyphenyl)piperidine

2-(3-Fluoro-5-methoxyphenyl)piperidine

Cat. No.: B13630771
M. Wt: 209.26 g/mol
InChI Key: UUWDFPRCPIYOMK-UHFFFAOYSA-N
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Description

2-(3-Fluoro-5-methoxyphenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a piperidine moiety. The unique structural features of this compound make it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluoro-5-methoxyphenyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-5-methoxybenzaldehyde and piperidine.

    Condensation Reaction: The aldehyde group of 3-fluoro-5-methoxybenzaldehyde undergoes a condensation reaction with piperidine in the presence of a suitable catalyst, such as an acid or base, to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Fluoro-5-methoxyphenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or amines.

    Substitution: The fluorine and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

2-(3-Fluoro-5-methoxyphenyl)piperidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic, anti-inflammatory, or neuroprotective effects.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-5-methoxyphenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-(3-Fluoro-4-methoxyphenyl)piperidine
  • 2-(3-Fluoro-6-methoxyphenyl)piperidine
  • 2-(3-Fluoro-5-ethoxyphenyl)piperidine

Comparison: 2-(3-Fluoro-5-methoxyphenyl)piperidine is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring. This structural arrangement can influence the compound’s reactivity, biological activity, and overall properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

2-(3-fluoro-5-methoxyphenyl)piperidine

InChI

InChI=1S/C12H16FNO/c1-15-11-7-9(6-10(13)8-11)12-4-2-3-5-14-12/h6-8,12,14H,2-5H2,1H3

InChI Key

UUWDFPRCPIYOMK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2CCCCN2)F

Origin of Product

United States

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